molecular formula C12H14N2O6 B1678215 Netivudine CAS No. 84558-93-0

Netivudine

Cat. No.: B1678215
CAS No.: 84558-93-0
M. Wt: 282.25 g/mol
InChI Key: QLOCVMVCRJOTTM-SDNRWEOFSA-N
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Preparation Methods

Netivudine can be synthesized through various synthetic routes. One common method involves the use of thymidine as a starting material. The synthesis typically includes the following steps:

    Protection of the hydroxyl groups: The hydroxyl groups of thymidine are protected using a suitable protecting group.

    Introduction of the propynyl group: The protected thymidine is then reacted with a propynylating agent to introduce the propynyl group at the 5-position of the pyrimidine ring.

    Deprotection: The protecting groups are removed to yield this compound.

Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of this compound .

Chemical Reactions Analysis

Netivudine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Netivudine is similar to other nucleoside analogues, such as acyclovir and valacyclovir, which are also used to treat viral infections . this compound has unique properties that distinguish it from these compounds:

Similar compounds include:

This compound’s unique properties make it a valuable compound for further research and development in antiviral therapies.

Properties

CAS No.

84558-93-0

Molecular Formula

C12H14N2O6

Molecular Weight

282.25 g/mol

IUPAC Name

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione

InChI

InChI=1S/C12H14N2O6/c1-2-3-6-4-14(12(19)13-10(6)18)11-9(17)8(16)7(5-15)20-11/h4,7-9,11,15-17H,5H2,1H3,(H,13,18,19)/t7-,8-,9+,11-/m1/s1

InChI Key

QLOCVMVCRJOTTM-SDNRWEOFSA-N

Isomeric SMILES

CC#CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O

SMILES

CC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Canonical SMILES

CC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Appearance

Solid powder

84558-93-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(beta-D-arabinofuranosyl)-5-(1-propynyl)uracil
5-propynyl-1-(beta-arabinofuranosyl)uracil
5-propynyl-araU
5-propynylarabinofuranosyluracil
882C
882C87
netivudine
PYaraU

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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